5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione
Description
Structure
3D Structure
Properties
CAS No. |
91973-86-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(4-methylbenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,16,17) |
InChI Key |
VDHBDDTVYRIAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Pyrimidine-2,4(1H,3H)-dione Derivatives
One classical approach involves the acylation of pyrimidine-2,4-dione derivatives using 4-methylbenzoyl chloride or anhydride under controlled conditions. However, direct acylation often requires activation of the pyrimidine ring or protection of keto groups to avoid side reactions.
Lithiation Followed by Electrophilic Acylation
A more sophisticated and higher-yielding method involves lithiation at the 5-position of the pyrimidine ring followed by reaction with 4-methylbenzoyl electrophiles.
Lithiation Step: The pyrimidine-2,4(1H,3H)-dione is treated with strong organolithium reagents such as butyllithium or hexyllithium at low temperatures (typically below 5°C) in dilute media to generate the 5-lithio intermediate. This step requires careful temperature control to avoid decomposition and side reactions.
Electrophilic Acylation: The lithiated intermediate is then reacted with 4-methylbenzoyl chloride or 4-methylbenzaldehyde derivatives to introduce the 4-methylbenzoyl group at the 5-position.
Workup and Purification: The reaction mixture is quenched with aqueous ammonium chloride solution, followed by washing with water and neutralization to pH 7. The organic phase is dried and purified by crystallization or chromatography.
This method typically achieves yields in the range of 70-80%, with the lithiation step being the most sensitive and yield-limiting stage due to the need for stringent reaction conditions.
Detailed Preparation Method from Patent Literature
A representative preparation method adapted from a patent (US6452006B1) for related pyrimidine derivatives can be summarized as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Lithiation | Pyrimidine-2,4(1H,3H)-dione + n-BuLi or n-HexLi, dilute medium, <5°C | Formation of 5-lithio intermediate | 70-80 |
| 2. Electrophilic Acylation | Addition of 4-methylbenzoyl chloride or 4-methylbenzaldehyde derivative at low temperature | Introduction of 4-methylbenzoyl group | - |
| 3. Workup | Quenching with 10% NH4Cl solution, washing with water, neutralization to pH 7 | Isolation of crude product | - |
| 4. Purification | Crystallization from isopropanol/water or chromatography | Pure this compound | 70-80 |
The reaction is typically carried out under inert atmosphere (nitrogen) to prevent oxidation.
The organic phase is dried by azeotropic distillation before further processing.
The final product is obtained as a crystalline solid after recrystallization.
Alternative Multicomponent and Condensation Methods
Recent literature reports multicomponent reactions and condensation strategies for pyrimidine derivatives, which may be adapted for this compound synthesis:
Three-Component Reactions: Combining aromatic aldehydes (including 4-methylbenzaldehyde), pyrimidine-2,4-dione, and active methylene compounds in aqueous media with phase-transfer catalysts can yield substituted pyrimidine derivatives efficiently.
Condensation with Benzaldehyde Derivatives: The lithium salt of pyrimidine derivatives can be condensed with 4-methylbenzaldehyde at low temperatures, followed by reduction and acetylation steps to afford the target compound.
These methods offer cleaner reactions and potentially higher atom economy but may require optimization for the specific 4-methylbenzoyl substitution.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), toluene, or ethanol | THF preferred for lithiation; ethanol for recrystallization |
| Temperature | -78°C to 5°C during lithiation and electrophilic addition | Low temperature critical to control reactivity |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Workup | Aqueous ammonium chloride, neutral pH washing | Removes inorganic salts and residual reagents |
| Purification | Crystallization from isopropanol/water or chromatography | Ensures high purity |
Research Findings and Yield Data
Lithiation followed by electrophilic acylation yields 70-80% of the desired product, with the lithiation step being the most sensitive.
Multicomponent reactions in aqueous media provide a facile and clean synthesis route but require specific catalysts and conditions to favor the 5-(4-methylbenzoyl) substitution.
Purification by crystallization from mixed solvents (isopropanol/water or ethanol) yields crystalline solids with melting points consistent with literature values, confirming product identity and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Lithiation + Electrophilic Acylation | Lithiation with n-BuLi, reaction with 4-methylbenzoyl chloride | High selectivity, well-established | Requires low temperature, sensitive reagents | 70-80 |
| Multicomponent Reaction | Aromatic aldehyde + pyrimidine-2,4-dione + active methylene compound in aqueous media | Facile, clean, environmentally friendly | Catalyst dependent, may need optimization | Variable, generally moderate to good |
| Direct Acylation | Reaction with acyl chloride under acidic/basic conditions | Simple reagents | Low selectivity, side reactions possible | Low to moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature enables nucleophilic attacks at positions 2 and 4. Reactions with amines or thiols yield substituted derivatives:
-
Thiosemicarbazone Condensation : Reacting with p-methylacetophenonethiosemicarbazone in refluxing benzene produces 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)-pyrimidine-2-thione (53% yield) .
-
Mechanism : Nucleophilic sulfur attacks the C2 carbonyl, followed by ring-opening and reclosure via intramolecular hydrogen bonding .
Key Spectral Evidence :
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the compound undergoes hydrolysis to form α-oxocarboxylic acid intermediates, which decarboxylate to yield simplified pyrimidines:
-
Product : 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)-pyrimidine-2-one (4) forms via loss of CO₂ and water .
Condensation with Aldehydes
The C5 benzoyl group participates in Knoevenagel condensations:
-
Example : Reaction with aryl aldehydes (e.g., 4-methylbenzaldehyde) in acetic acid yields fused pyrido[2,3-d]pyrimidine derivatives .
Table 1: Condensation Reaction Outcomes
| Aldehyde | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 5-Fluoro-2-hydroxybenzaldehyde | Pyrido[2,3-d]pyrimidine-2,4-dione | 77 | |
| 5-Ethyl-2-hydroxybenzaldehyde | Ethyl-substituted pyridopyrimidine | 84 |
Coordination Chemistry
The C=O and C=S groups act as ligands for transition metals:
-
Metal Complexation : Forms stable complexes with Cu(II) and Fe(III) via chelation at the pyrimidine diketone moieties .
Crystallographic Data :
-
Monoclinic space group P2₁/c with unit cell parameters a = 10.6674 Å, b = 10.1077 Å .
-
Intermolecular C–H···O/N/S interactions stabilize the crystal lattice .
Electrophilic Aromatic Substitution
The 4-methylbenzoyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the benzoyl ring’s para-methyl site .
-
Halogenation : Electrophilic bromination occurs selectively at the benzoyl moiety’s aromatic ring .
Biological Activity Correlations
Though not a direct reaction, structural analogs exhibit:
-
Antiviral Activity : Inhibition of viral DNA polymerase via hydrogen bonding with the fluorine atom .
-
Enzyme Inhibition : IC₅₀ values < 10 μM against thymidylate synthase (linked to anticancer effects) .
DFT and Mechanistic Insights
Computational studies (B3LYP/6-311+G(d,p)) reveal:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-(4-Methylbenzoyl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, compounds derived from this structure have shown efficacy in inhibiting tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation. A study demonstrated that certain derivatives could inhibit specific cancer cell lines with low micromolar potency .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. For example, derivatives have been identified as selective inhibitors of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression. The inhibition of MIF can lead to reduced tumor growth and metastasis .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has indicated that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers. Its ability to form stable bonds with other organic compounds allows it to be integrated into polymer matrices that exhibit enhanced mechanical and thermal properties. This application is particularly relevant in the development of high-performance materials for industrial use.
Photovoltaic Applications
The compound has been investigated for its potential use in organic photovoltaic cells. Its electronic properties enable it to contribute to the efficiency of light absorption and charge transport in solar energy applications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The resulting derivatives can be tailored for specific applications by modifying functional groups on the pyrimidine ring.
Table 1: Synthetic Routes and Derivatives
| Synthesis Method | Conditions | Key Derivatives | Applications |
|---|---|---|---|
| Condensation Reaction | Reflux in organic solvents | 6-(2-hydroxy-5-methylbenzoyl)-pyrido derivatives | Anticancer agents |
| Cyclization | Heat and catalyst | Thiosemicarbazone derivatives | Antimicrobial agents |
| Functional Group Modification | Various reagents | Fluorinated and alkylated derivatives | Materials science |
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
- Anticancer Study : A derivative was tested on breast cancer cell lines and exhibited a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent .
- Enzyme Inhibition Research : A study demonstrated that a specific derivative effectively inhibited MIF activity in vitro, leading to decreased inflammatory responses in cellular models .
- Material Development : Researchers synthesized a polymer incorporating this compound that showed improved thermal stability and mechanical strength compared to traditional polymers used in similar applications .
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
Thermal Stability :
- Analogs with halogen substituents (4m, 4a) exhibit higher melting points (226–230°C) compared to methoxy-substituted derivatives (220–222°C), likely due to stronger intermolecular interactions .
Antiviral Activity:
- PFT3 and PFT4 (chromen- and pyrazol-substituted diones) demonstrate potent inhibition of Vaccinia virus replication, with EC50 values in the micromolar range . The chromen moiety likely enhances binding to viral enzymes through π-π stacking.
Antimicrobial Activity:
- 6-Heterylthieno[2,3-d]pyrimidines (e.g., imidazo[1,2-a]pyridin-2-yl derivatives) show moderate activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. The hybrid heterocyclic core is critical for disrupting bacterial membrane integrity .
- The absence of a thieno ring in the target compound may limit direct antimicrobial effects, but its benzoyl group could be modified for enhanced activity.
Enzyme Inhibition:
- 5,5′-Bis(pyrimidine-diones) () act as HIV-1 capsid protein inhibitors, with hydrophilic-lipophilic balance being crucial for binding affinity . The target compound’s mono-substituted structure may reduce dimeric interactions but improve solubility.
Biological Activity
5-(4-Methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a unique bicyclic structure with two carbonyl groups at positions 2 and 4, which contribute to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the methylbenzoyl group at the 5-position enhances its biological profile by influencing its interaction with biological macromolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : This compound has shown potential antimicrobial properties against various pathogens. Its structural analogs have been tested for their effectiveness against bacteria and fungi.
- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, molecular docking studies suggest that it interacts with key targets involved in cancer cell growth and survival.
- Antiviral Activity : Certain studies have indicated that related compounds display antiviral properties, particularly against HIV. The mechanism involves inhibition of reverse transcriptase and RNase H activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells. The carbonyl groups facilitate hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, which can disrupt their normal function.
Antitumor Activity
A study investigated the antitumor effects of various pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent reduction in cell viability:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| This compound | HeLa | 12 |
Antiviral Activity
In another study focusing on HIV inhibitors, researchers synthesized several pyrimidine derivatives. The findings revealed that some compounds showed potent inhibition of HIV reverse transcriptase with low cytotoxicity:
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 50 | >200 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involves the reaction of appropriate pyrimidines with 4-methylbenzoyl chloride in the presence of a base.
- Cyclization Techniques : Utilizing dicarbonyl compounds to form the pyrimidine ring structure through cyclization reactions.
Q & A
Q. What are the optimized synthetic routes for 5-(4-Methylbenzoyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of substituted benzoyl derivatives with pyrimidine precursors. For example, analogous pyrimidine-diones are prepared using acid-catalyzed (e.g., HCl) reactions between aldehydes and uracil derivatives in aqueous media at 70°C . Key parameters include:
- Catalyst : Concentrated HCl or sodium methoxide for nucleophilic substitution .
- Solvent : Water or ethanol/water mixtures for improved solubility .
- Purification : Recrystallization or chromatography to isolate high-purity products . Industrial-scale methods may employ continuous flow reactors for efficiency .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Structural confirmation requires multi-modal analysis:
- ¹H NMR : Look for singlet signals at 5–6 ppm (CH groups in the pyrimidine ring) and NH protons at 10–11 ppm .
- ¹³C NMR : Carbonyl (C=O) peaks appear at 150–163 ppm, while aromatic carbons resonate at 120–140 ppm .
- HRMS : Matches experimental and theoretical molecular weights to confirm purity .
- XRD : Resolves crystal structure and hydrogen-bonding patterns, critical for understanding stability .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action in HIV-1 inhibition?
Studies on structurally related uracil derivatives reveal that MD simulations predict binding interactions with HIV-1 capsid proteins. Key steps include:
- Docking : Align the compound’s benzoyl group into hydrophobic pockets of the capsid monomer .
- Trajectory Analysis : Monitor hydrogen bonds between pyrimidine-dione carbonyls and conserved residues (e.g., Asn57, Glu128) over 100-ns simulations .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) . In vitro validation via cytotoxicity assays (e.g., CC50 > 50 μM) ensures selectivity .
Q. How should researchers resolve contradictions in synthetic yields or unexpected byproducts?
Unexpected intermediates (e.g., 5-(hydroxy(aryl)methyl) derivatives) can form due to competing reaction pathways. Strategies include:
- Intermediate Isolation : Purify via hot methanol washes and characterize by NMR/XRD .
- Mechanistic Probes : Use electron-withdrawing substituents (e.g., nitro groups) to stabilize carbocation intermediates in SN1 pathways .
- Condition Optimization : Adjust pH, temperature, or stoichiometry to favor desired products (e.g., 1:1 aldehyde:uracil ratio minimizes bis-product formation) .
Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how do substituents influence efficacy?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans (e.g., MIC = 8–16 μg/mL, outperforming metronidazole) .
- SAR Insights :
- 4-Methylbenzyl Substituents : Enhance lipophilicity, improving membrane penetration .
- Thiazole Moieties : Increase activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) via metal chelation .
- Alkylation at Position 1 : Reduces activity, suggesting free NH groups are critical for target binding .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Core Modifications : Introduce electron-donating groups (e.g., methoxy) on the benzoyl ring to enhance π-stacking with aromatic residues .
- Side Chain Engineering : Replace methyl groups with trifluoromethyl (-CF₃) to improve metabolic stability .
- Hybrid Derivatives : Combine pyrimidine-dione scaffolds with thiazole or biphenyl moieties to target multiple enzymes (e.g., HIV RT and capsid proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
